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fliT protein

Flagellar Type III Secretion ATPase Regulation Chaperone Functional Specificity

The fliT protein (CAS Registry Number 147757-16-2) is a bacterial flagellar biosynthesis regulatory protein and type III export chaperone from Salmonella enterica serovar Typhimurium, consisting of 122 amino acid residues with a molecular mass of 13.7 kDa. FliT functions as a substrate-specific export chaperone for the filament-capping protein FliD (HAP2) and simultaneously acts as an anti-FlhD₂C₂ transcriptional repressor, providing negative feedback control of flagellar gene expression.

Molecular Formula C20H25NO2
Molecular Weight 0
CAS No. 147757-16-2
Cat. No. B1175146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamefliT protein
CAS147757-16-2
SynonymsfliT protein
Molecular FormulaC20H25NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FliT Protein (CAS 147757-16-2): Flagellar Type III Export Chaperone and Transcriptional Regulator for Bacterial Motility Research


The fliT protein (CAS Registry Number 147757-16-2) is a bacterial flagellar biosynthesis regulatory protein and type III export chaperone from Salmonella enterica serovar Typhimurium, consisting of 122 amino acid residues with a molecular mass of 13.7 kDa [1]. FliT functions as a substrate-specific export chaperone for the filament-capping protein FliD (HAP2) and simultaneously acts as an anti-FlhD₂C₂ transcriptional repressor, providing negative feedback control of flagellar gene expression [2]. Its crystal structure has been solved at 3.2 Å resolution, revealing an antiparallel α-helical bundle architecture with a regulatory C-terminal α4 helix that controls partner switching among the FlhDC complex, FliI ATPase, and FliJ export apparatus subunits [1]. FliT is the only known flagellar export chaperone that inhibits the enzymatic activity of the FliI ATPase, distinguishing it functionally from closely related in-class chaperones FliS and FlgN [3].

Why FliT Protein Cannot Be Substituted by In-Class Flagellar Chaperones FliS or FlgN for FliD-Dependent Assays


FliT, FliS, and FlgN share the flagellar type III export chaperone classification but possess mutually exclusive substrate specificities: FliT is dedicated to the filament-capping protein FliD, FliS to flagellin (FliC), and FlgN to hook-associated proteins FlgK/FlgL [1]. This substrate specificity is not promiscuous; affinity blotting demonstrated that FliT binds specifically to FliD but not to FlgK, FlgL, or FliC, whereas FlgN binds FlgK and FlgL but not FliD [2]. Critically, FliT is the sole chaperone in this class that inhibits FliI ATPase activity, a property absent in both FliS and FlgN [3]. The ternary complex FlhA–FliT–FliD(C) exhibits a wild-type binding affinity of Kd ~20 μM, and disruption of the FliT recognition helix (α4, with key residues Tyr106 and Leu102) causes fold-decrease losses in FlhA binding that are structurally distinct from the FliS recognition mechanism (α1 helix, Tyr10/Ile7) [4]. Substituting FliT with FliS or FlgN in FliD-export or FliI-inhibition assays therefore yields fundamentally different biochemical outcomes.

Quantitative Differentiation Evidence: FliT Protein vs. FliS and FlgN Flagellar Chaperones


Unique FliI ATPase Inhibition: FliT Is the Only Flagellar Export Chaperone That Suppresses FliI Enzymatic Activity

Among the three flagellar export chaperones (FliT, FliS, FlgN), only FliT inhibits the ATPase activity of FliI, the energy-donating ATPase of the flagellar type III export apparatus. FliT binds to the extreme N-terminal region of FliI (FliI_EN), and this interaction disrupts FliI dimer formation, thereby suppressing ATP hydrolysis [1]. FliS and FlgN do not share this inhibitory property [2]. FliT94, a C-terminal truncation missing the α4 helix, binds FliI_EN with high affinity and FliI_CAT with low affinity; full-length FliT suppresses this interaction through its α4 helix regulatory mechanism [3]. This property makes FliT the only chaperone suitable for in vitro FliI ATPase inhibition assays.

Flagellar Type III Secretion ATPase Regulation Chaperone Functional Specificity

Defined Substrate Specificity: FliT Binds Exclusively to FliD, Not FlgK/FlgL or FliC

Affinity blotting experiments using radiolabelled FliT incubated with nitrocellulose-immobilized cell lysates from defined flagellar mutants (flhDC, flgI, flgK, flgL, fliC, fliD) demonstrated that FliT binds specifically and exclusively to the filament cap protein FliD (HAP2). In parallel experiments, FlgN bound only to FlgK and FlgL (HAP1 and HAP3) [1]. Removal of the C-terminal helical domain of FliD abolished FliT binding, confirming that the interaction requires the substrate's C-terminal amphipathic helix [1]. Size-exclusion chromatography further demonstrated that FliT forms a stable 1:1 heterodimeric complex with FliD (observed molecular mass ~63.4 kDa vs. calculated 63.4 kDa for the FliT–FliD heterodimer), and this complex is the species competent for docking to the FlhA export gate [2].

Chaperone-Substrate Recognition Flagellar Assembly Protein Export Specificity

Divergent Export Gate Recognition Motif: FliT α4 Helix vs. FliS α1 Helix Mediates FlhA Binding

Superposition of the two ternary complex crystal structures (FlhA_C–FliT–FliD_C and FlhA_C–FliS–FliC_C) revealed that FliT and FliS use structurally distinct helices for FlhA recognition: FliT employs its C-terminal α4 helix, whereas FliS uses its N-terminal α1 helix [1]. The key residues contacting FlhA differ: Tyr106 and Leu102 in FliT vs. Tyr10 and Ile7 in FliS. The wild-type affinity of the FlhA_C–FliT–FliD_C ternary complex is Kd ~20 μM, as measured by ITC [1]. Amino acid substitutions at the FliT–FlhA binding interface (e.g., I440A, F459A in FlhA) caused significant fold-decrease losses in ternary complex stability and corresponding defects in bacterial motility as quantified by colony diameter in soft agar [1]. This structural divergence means that experimental mutations targeting the FlhA-docking interface must be designed using FliT-specific structural coordinates.

Type III Secretion Export Gate Docking Chaperone Recognition Helix

Dual-Function Architecture: FliT Uniquely Combines Chaperone Activity with Direct Transcriptional Repression of Flagellar Genes

FliT is the only flagellar export chaperone that additionally functions as a direct transcriptional repressor. Purified His-tagged FliT was shown to bind the FlhD₂C₂ heterotetrameric complex (via interaction with the FlhC subunit, not FlhD alone) and inhibit its binding to class 2 flagellar promoter DNA in electrophoretic mobility shift assays, thereby suppressing σ⁷⁰-dependent transcription of class 2 flagellar operons [1]. Neither FliS nor FlgN possesses this anti-FlhDC regulatory function. Furthermore, FliT selectively enhances ClpXP-dependent proteolysis of the FlhC subunit within the FlhD₄C₂ complex without directly interacting with ClpX, providing a second, proteolysis-based regulatory mechanism unique to FliT [2]. The FliD L443R mutation, which impairs FliT–FliD binding, leads to increased free FliT levels and consequent suppression of flagellar gene expression with significantly reduced flagellar length per cell [3].

Flagellar Gene Regulation Transcriptional Repression Anti-FlhDC Factor

Oligomeric State and Biophysical Profile: FliT Exists as Monomer-Dimer Equilibrium Distinct from Crystal Tetramer

Multi-angle light scattering (MALS) analysis demonstrated that FliT is predominantly monomeric in solution at low concentrations, while sedimentation equilibrium analytical ultracentrifugation revealed a weak monomer–dimer equilibrium with a dimerization dissociation constant (Kd) of approximately 0.5–0.6 mM [1]. In contrast, the crystal structure of FliT (3.2 Å resolution, space group P3₁21 or P3₂21) revealed a tetrameric arrangement in the asymmetric unit [1][2]. Gel filtration chromatography of wild-type S. typhimurium cytosolic extracts confirmed that FliT exists as a homodimer in the cytosol, and that these homodimers bind FliD monomers to form heterotrimeric chaperone–substrate complexes [3]. This concentration-dependent oligomerization behavior is a distinguishing biophysical feature relevant to experimental design for in vitro reconstitution assays.

Protein Oligomerization Analytical Ultracentrifugation Chaperone Biophysics

Primary Research Applications Where FliT Protein (CAS 147757-16-2) Provides Irreplaceable Experimental Value


In Vitro Reconstitution of FliD-Dependent Filament Capping and Export

FliT is the only chaperone capable of binding and solubilizing the filament-capping protein FliD for in vitro export reconstitution assays. The FliT–FliD heterodimeric complex (63.4 kDa) is the obligate intermediate for docking to the FlhA export gate platform (Kd ~20 μM) [1]. FliS or FlgN cannot substitute because they do not recognize FliD [2]. This application is essential for biochemical dissection of the flagellar type III secretion substrate switching mechanism.

FliI ATPase Inhibition Assays for Flagellar Export Energetics Studies

FliT is uniquely suited for experiments measuring FliI ATPase regulation because it is the only flagellar chaperone that inhibits FliI enzymatic activity by disrupting FliI dimerization through binding to the FliI extreme N-terminal region [1]. Neither FliS nor FlgN possesses this inhibitory function [2]. This makes FliT protein the essential reagent for ATPase-coupled export energetics research.

Transcriptional Regulation Studies of the Flagellar FlhDC Master Regulon

FliT acts as an anti-FlhD₂C₂ factor that directly binds the FlhC subunit and prevents FlhD₂C₂ from occupying class 2 flagellar promoters [1]. Additionally, FliT selectively enhances ClpXP proteolysis of the FlhC subunit, providing a dual regulatory mechanism not shared by FliS or FlgN [2]. This makes FliT irreplaceable for studies dissecting the negative feedback control of flagellar biogenesis at the transcriptional level.

Structural Biology of Chaperone–Export Gate Ternary Complex Assembly

FliT is required for determining high-resolution structures of the complete FlhA_C–chaperone–substrate ternary complex. The co-crystal structure with FlhA and FliD revealed the FliT α4 helix as the primary FlhA recognition motif, a mechanism structurally divergent from FliS (α1 helix) [1]. FliT is therefore the mandatory component for crystallographic or cryo-EM studies focused on the filament-capping branch of the flagellar export pathway.

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